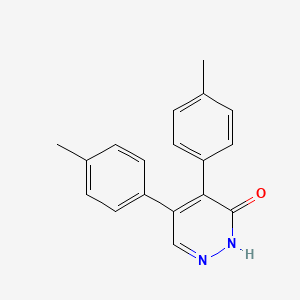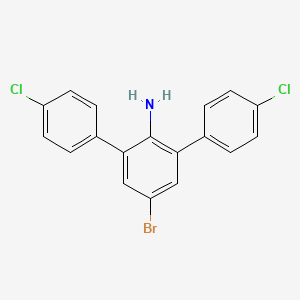
4-bromo-2,6-bis(4-chlorophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-bis(4-chlorophenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of bromine and chlorine atoms attached to the phenyl rings, making it a halogenated aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-bis(4-chlorophenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of palladium catalysts and appropriate solvents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction can produce different aniline derivatives .
Scientific Research Applications
4-Bromo-2,6-bis(4-chlorophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-bis(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler derivative with a single bromine atom.
2,6-Dichloroaniline: Contains two chlorine atoms but lacks the bromine atom.
4-Bromo-2-iodoaniline: Another halogenated aniline with different halogen atoms
Uniqueness
4-Bromo-2,6-bis(4-chlorophenyl)aniline is unique due to the combination of bromine and chlorine atoms on the phenyl rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
647835-41-4 |
|---|---|
Molecular Formula |
C18H12BrCl2N |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
4-bromo-2,6-bis(4-chlorophenyl)aniline |
InChI |
InChI=1S/C18H12BrCl2N/c19-13-9-16(11-1-5-14(20)6-2-11)18(22)17(10-13)12-3-7-15(21)8-4-12/h1-10H,22H2 |
InChI Key |
LWJOOICXDLPDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2N)C3=CC=C(C=C3)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
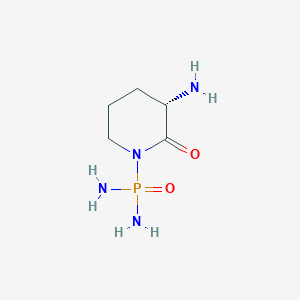


![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
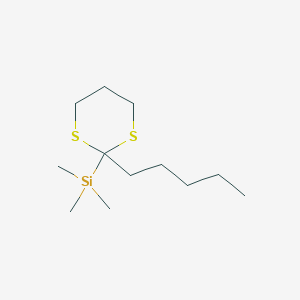

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
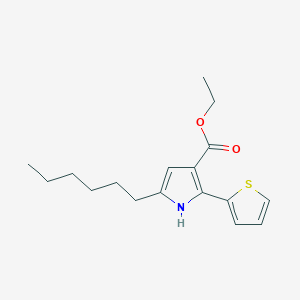

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
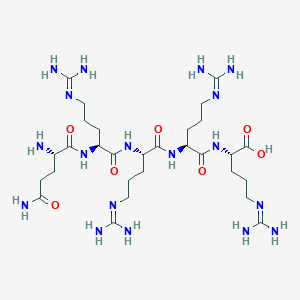
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
